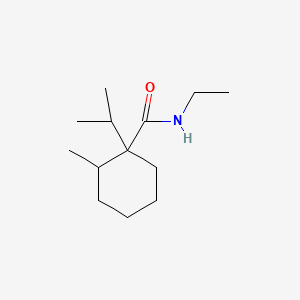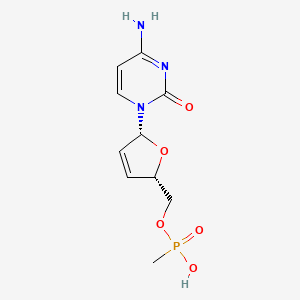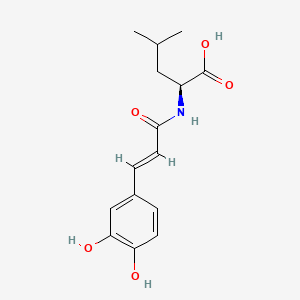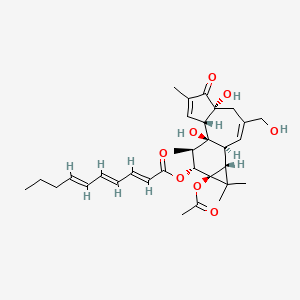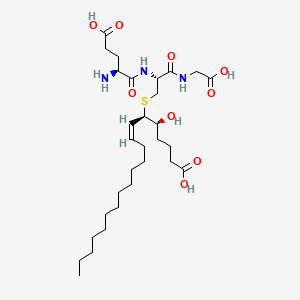
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine is a synthetic nucleoside analog It is structurally similar to cytosine, a component of DNA, but with modifications that make it a valuable compound in various scientific fields
准备方法
The synthesis of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves several steps:
Starting Materials: The synthesis typically begins with commercially available sugars and cytosine derivatives.
Fluorination: The introduction of fluorine atoms at specific positions on the sugar moiety is a critical step. This is often achieved using reagents like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is then coupled with a cytosine base through a glycosylation reaction, often using Lewis acids as catalysts.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
化学反应分析
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms or other substituents on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed depend on the specific reaction and conditions used.
科学研究应用
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Researchers use this compound to study DNA synthesis and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: It has potential as an antiviral and anticancer agent. Studies have shown that it can inhibit the replication of certain viruses and the growth of cancer cells.
Industry: In the pharmaceutical industry, it is explored for the development of new therapeutic agents.
作用机制
The mechanism of action of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves its incorporation into DNA. Once incorporated, it disrupts the normal DNA synthesis process, leading to the termination of DNA chain elongation. This action is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
相似化合物的比较
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine can be compared with other nucleoside analogs:
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine: Similar in structure but with a thymine base instead of cytosine.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil: Contains a uracil base, used in different therapeutic contexts.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine: A closely related compound with similar applications but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific modifications, which confer unique biological activity and therapeutic potential.
属性
CAS 编号 |
132776-23-9 |
|---|---|
分子式 |
C10H13F2N3O3 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H13F2N3O3/c1-4-2-15(10(17)14-8(4)13)9-7(12)6(11)5(3-16)18-9/h2,5-7,9,16H,3H2,1H3,(H2,13,14,17)/t5-,6-,7+,9-/m1/s1 |
InChI 键 |
HAFFSVHKXUYWPX-JAGXHNFQSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)

![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

